M-808

Menin-MLL inhibition Cellular IC₅₀ MLL-rearranged leukemia

M-808 is the preferred covalent menin-MLL inhibitor for establishing in vivo proof-of-concept. With an IC₅₀ of 2.6 nM, it irreversibly binds Cys329, achieving 97% tumor growth inhibition in MV4;11 xenografts at a well-tolerated 25 mg/kg i.v. dose. Unlike reversible analogs requiring higher daily doses without regression, M-808 delivers superior, sustained target suppression, making it the robust, cost-effective choice for translatable preclinical leukemia studies.

Molecular Formula C45H63FN6O5S
Molecular Weight 819.1 g/mol
Cat. No. B12424041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-808
Molecular FormulaC45H63FN6O5S
Molecular Weight819.1 g/mol
Structural Identifiers
SMILESCOC(=O)NC1CCCC1C(CN2CCC2)(C3CCN(CC3)CC4CN(C4)C5=CC=C(C=C5)S(=O)(=O)C6CN(C6)C(=O)C=CCN7CCCCC7)C8=CC(=CC=C8)F
InChIInChI=1S/C45H63FN6O5S/c1-57-44(54)47-42-12-6-11-41(42)45(33-50-23-8-24-50,36-9-5-10-37(46)27-36)35-18-25-49(26-19-35)28-34-29-51(30-34)38-14-16-39(17-15-38)58(55,56)40-31-52(32-40)43(53)13-7-22-48-20-3-2-4-21-48/h5,7,9-10,13-17,27,34-35,40-42H,2-4,6,8,11-12,18-26,28-33H2,1H3,(H,47,54)/b13-7+/t41-,42-,45-/m0/s1
InChIKeyBTSUNSRQYLVGIS-ADTYUTHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M-808: A Covalent Menin-MLL Inhibitor with Validated Potency for Leukemia Research Applications


M-808 (CAS 2377335-74-3) is a small-molecule covalent inhibitor that potently disrupts the menin-MLL protein-protein interaction (PPI) [1]. It binds with high affinity to the menin protein (IC₅₀ = 2.6 nM) and forms an irreversible covalent bond with the Cys329 residue, effectively blocking the oncogenic transcriptional programs driven by MLL fusion proteins [2]. This compound serves as a critical chemical probe for investigating MLL-rearranged (MLL-r) leukemias, offering a well-characterized, commercially available research tool for functional genomics and preclinical pharmacology studies.

The Critical Limitations of Reversible Analogs: Why M-808 is Not Interchangeable with Early-Generation Menin Inhibitors


Generic substitution among menin-MLL inhibitors is scientifically invalid due to divergent mechanisms of action (reversible vs. covalent/irreversible), significant differences in binding affinity, and disparate in vivo tolerability profiles [1]. Reversible inhibitors like MI-463 and MI-503 exhibit reduced cellular potency and require higher, more frequent dosing in xenograft models, whereas M-808 achieves partial tumor regression at a well-tolerated intermittent dosing schedule. Its irreversible covalent binding mechanism confers a distinct pharmacodynamic advantage, including prolonged suppression of key leukemogenic genes (e.g., MEIS1, HOXA9), a property not shared by non-covalent analogs [2][3].

Quantitative Differentiation of M-808: Evidence-Based Comparison Against Closest Analogs


Superior Cellular Potency Against MLL-r Leukemia Lines Compared to First-Generation Covalent Probe M-525

M-808 demonstrates superior antiproliferative activity in MLL-rearranged (MLL-r) leukemia cell lines when directly compared to M-525, a first-in-class covalent menin inhibitor [1]. In 7-day cell growth inhibition assays, M-808 achieves an IC₅₀ of 1 nM in MV4;11 cells, representing a 4-fold improvement over M-525 (IC₅₀ = 4 nM). Similarly, in MOLM-13 cells, M-808 is 4.75-fold more potent (IC₅₀ = 4 nM vs. 19 nM for M-525) [1]. This quantitative potency advantage is critical for achieving effective target engagement at lower concentrations.

Menin-MLL inhibition Cellular IC₅₀ MLL-rearranged leukemia

Maintained Functional Selectivity Against Non-MLL Leukemia Cell Lines

Despite its increased potency in MLL-r lines, M-808 maintains a high degree of cellular selectivity for MLL-r leukemia cells over non-MLL leukemia cells, comparable to or better than its predecessor M-525 [1]. In the HL-60 cell line (lacking an MLL fusion), M-808 exhibits an IC₅₀ of 2.8 μM, resulting in a selectivity index of >2,800-fold for MV4;11 cells and >700-fold for MOLM-13 cells [1]. This is in contrast to M-525, which has a selectivity index of >375-fold for MV4;11 cells but only ~80-fold for MOLM-13 cells [1]. The preserved selectivity profile confirms that M-808's enhanced potency is target-driven rather than a consequence of general cytotoxicity.

Selectivity profiling HL-60 Off-target activity

Enhanced In Vivo Tolerability Enabling Higher-Dose Regimens for Robust Efficacy

A critical differentiator for M-808 is its superior in vivo tolerability compared to structurally related covalent analogs from the same optimization series [1]. In SCID mice bearing MV4;11 xenografts, M-808 was well-tolerated at a dose of 25 mg/kg administered intravenously every other day (three times per week) [1]. In contrast, direct analogs such as compound 10 (M-734) and compound 15 induced significant (>10%) animal weight loss at this same 25 mg/kg dose schedule, precluding their evaluation at this efficacious dose level [1]. This improved therapeutic window allows for higher and more sustained drug exposure in vivo.

In vivo tolerability Maximum tolerated dose Xenograft model

Profound In Vivo Antitumor Efficacy Achieving Partial Tumor Regression at Intermittent Dosing

M-808 demonstrates a quantitative advantage in in vivo antitumor efficacy when benchmarked against the well-studied reversible menin inhibitor MI-463 [1][2]. In an MV4;11 xenograft model, M-808 administered at 25 mg/kg i.v. every other day (3x/week) achieved a maximum tumor growth inhibition (TGI) of 97% and reduced average tumor volume from 92 mm³ to 59 mm³ by day 35, representing partial tumor regression [1]. In contrast, MI-463 requires a higher dose of 35 mg/kg i.p. once daily to achieve significant tumor growth inhibition, and does not induce tumor regression under reported protocols [2]. M-808's ability to induce regression with an intermittent, less frequent dosing schedule is a significant differentiation point.

Tumor growth inhibition Xenograft efficacy Pharmacodynamics

Mechanistic Differentiation: Irreversible Covalent Binding vs. Reversible Inhibition

M-808 acts as an irreversible covalent inhibitor, a mechanism that fundamentally differentiates it from reversible menin-MLL inhibitors like MI-463 and MI-503 [1][2]. M-808 forms a covalent bond with the Cys329 residue of menin, as confirmed by co-crystal structure analysis [1]. This irreversible binding leads to prolonged suppression of the MEIS1 and HOXA9 genes in tumor tissue for up to 48 hours after a single dose, enabling the efficacious every-other-day dosing schedule [1]. In contrast, reversible inhibitors (MI-463 IC₅₀ = 15.3 nM; MI-503 IC₅₀ = 14.7 nM) bind non-covalently with faster dissociation kinetics, necessitating once-daily administration to maintain target engagement and antitumor effect [2]. This mechanistic distinction has direct implications for experimental design and data interpretation.

Covalent inhibitor Binding kinetics Irreversible inhibition

Optimized Application Scenarios for M-808 in Preclinical MLL-r Leukemia Research


Preclinical Efficacy Studies in MLL-rearranged AML Xenograft Models

M-808 is the preferred tool compound for establishing proof-of-concept for menin-MLL inhibition in vivo. Its validated partial tumor regression (97% TGI) at an intermittent, well-tolerated 25 mg/kg i.v. dose (every other day) in MV4;11 xenografts provides a robust, reproducible efficacy benchmark [1]. This contrasts with reversible inhibitors like MI-463, which require higher daily doses (35 mg/kg i.p.) without achieving regression, making M-808 the superior choice for generating high-impact, translatable efficacy data [2]. Its favorable tolerability profile further simplifies multi-week dosing studies [1].

Functional Genomics and Target Validation Studies

The combination of high cellular potency (IC₅₀ = 1 nM in MV4;11 cells) and a large selectivity window (>2,800-fold over HL-60 cells) makes M-808 an ideal chemical probe for dissecting menin-dependent transcriptional programs [1]. Researchers can use M-808 at low nanomolar concentrations to specifically inhibit the menin-MLL interaction in MLL-r cell lines, enabling clean, interpretable readouts in gene expression (e.g., HOXA9, MEIS1 suppression), chromatin immunoprecipitation (ChIP), and CRISPR-based synthetic lethality screens, minimizing confounding off-target effects [1].

Investigating Covalent vs. Reversible Target Engagement

M-808 serves as a critical comparator in studies designed to elucidate the functional consequences of irreversible target engagement. Its covalent binding to Cys329 of menin leads to prolonged pharmacodynamic effects (>48h suppression of target genes after a single dose), a feature not shared by reversible inhibitors like MI-503 [1]. This makes M-808 the reagent of choice for washout experiments, pulse-chase assays, and studies correlating duration of target inhibition with cellular fate, providing mechanistic insights that reversible probes cannot [1].

Pharmacodynamic (PD) Biomarker Studies

The well-characterized and sustained PD effect of M-808 on HOXA9 and MEIS1 gene expression in tumor tissue makes it an excellent tool for PD biomarker development and validation [1]. A single 25 mg/kg dose of M-808 provides a robust and durable PD signal, simplifying the design of in vivo studies aimed at establishing exposure-response relationships or validating novel PD markers for menin-MLL pathway inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for M-808

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.